molecular formula C18H20O6 B14274899 2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid CAS No. 168287-25-0

2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid

Cat. No.: B14274899
CAS No.: 168287-25-0
M. Wt: 332.3 g/mol
InChI Key: CLPXVTMSMJUBPC-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid is an organic compound with a complex structure that includes multiple methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid is unique due to its specific arrangement of methoxy groups and the resulting chemical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

168287-25-0

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

2-[(3,5-dimethoxyphenyl)methyl]-4,6-dimethoxybenzoic acid

InChI

InChI=1S/C18H20O6/c1-21-13-6-11(7-14(9-13)22-2)5-12-8-15(23-3)10-16(24-4)17(12)18(19)20/h6-10H,5H2,1-4H3,(H,19,20)

InChI Key

CLPXVTMSMJUBPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)CC2=C(C(=CC(=C2)OC)OC)C(=O)O)OC

Origin of Product

United States

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